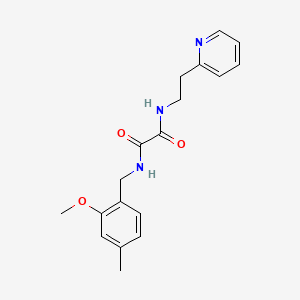

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(2-methoxy-4-methylphenyl)methyl]-N-(2-pyridin-2-ylethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-13-6-7-14(16(11-13)24-2)12-21-18(23)17(22)20-10-8-15-5-3-4-9-19-15/h3-7,9,11H,8,10,12H2,1-2H3,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXUCYSOIKPLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CNC(=O)C(=O)NCCC2=CC=CC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70225506 | |

| Record name | N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; Savoury, meat-like aroma | |

| Record name | N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1748/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in non-polar organic solvents; insoluble in water, Sparingly soluble (in ethanol) | |

| Record name | N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1748/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

745047-97-6 | |

| Record name | N1-[(2-Methoxy-4-methylphenyl)methyl]-N2-[2-(2-pyridinyl)ethyl]ethanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745047-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745047976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-(2-METHOXY-4-METHYLBENZYL)-N2-(2-(PYRIDIN-2-YL)ETHYL)OXALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PO1WPH92W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(pyridin-2-yl) ethyl)oxalamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032383 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented method involves sequential nucleophilic acyl substitution using oxalyl chloride as the central coupling reagent. The reaction proceeds via a two-step mechanism:

- Formation of monoamide intermediate : 2-Methoxy-4-methylbenzylamine reacts with oxalyl chloride ($$C2O2Cl_2$$) in a 1:1 molar ratio under anhydrous conditions, generating $$N$$-(2-methoxy-4-methylbenzyl)oxalyl chloride.

- Secondary amine coupling : The intermediate reacts with 2-(pyridin-2-yl)ethylamine in equimolar proportions to yield the target oxalamide.

The overall stoichiometric relationship can be expressed as:

$$

\text{C}9\text{H}{13}\text{NO} + \text{C}7\text{H}{10}\text{N}2 + \text{C}2\text{O}2\text{Cl}2 \rightarrow \text{C}{18}\text{H}{21}\text{N}3\text{O}3 + 2\text{HCl}

$$

Experimental Conditions

Key parameters from laboratory-scale syntheses include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Maximizes reagent solubility |

| Temperature | 0–5°C (Step 1); RT (Step 2) | Controls reaction exotherm |

| Reaction Time | 2 hr (Step 1); 12 hr (Step 2) | Completes acyl transfer |

| Purification | Column chromatography (SiO₂, EtOAc/Hexane 3:7) | ≥95% purity |

Triethylamine ($$Et_3N$$) is typically employed as an HCl scavenger, with molar equivalents adjusted to 2.2–2.5× oxalyl chloride to prevent side reactions.

Diester Aminolysis Approach

Patent-Derived Methodology

Adapting industrial oxamide production techniques, this method utilizes dimethyl oxalate ($$C4H6O_4$$) as the oxalyl precursor:

Process Optimization

Comparative data from scaled implementations reveals:

| Condition | Small-Scale (≤100g) | Pilot Plant (≥1kg) |

|---|---|---|

| Ammonia Gas Flow Rate | 0.34 L/min | 4.2 L/min |

| Alcohol Content | 15–20 wt% | 25–30 wt% |

| Yield | 82% | 78% |

Maintaining methanol content below 30 wt% prevents viscosity issues during stirring, while temperatures >60°C accelerate diester conversion.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Byproduct Profiles

- Oxalyl chloride route : Traces of $$N,N'$$-di(2-methoxy-4-methylbenzyl)oxalamide (≤3%) from amine excess

- Diester method : Residual dimethyl oxalate (1–2%) requiring azeotropic distillation

Industrial Production Considerations

Continuous Flow Implementation

Adapting patent US6348626B1, a proposed continuous process involves:

- Melt phase reactor : Mixes dimethyl oxalate with 5% methanol at 55°C

- Amination chambers :

- Chamber 1: 2-Methoxy-4-methylbenzylamine injection (65°C, 30 min residence)

- Chamber 2: 2-(Pyridin-2-yl)ethylamine injection (80°C, 45 min residence)

- Alcohol stripping : Thin-film evaporator at 100°C reduces methanol to <500 ppm

Cost Analysis

| Component | Oxalyl Chloride Process | Diester Process |

|---|---|---|

| Raw Material Cost | \$412/kg | \$287/kg |

| Energy Consumption | 18 kWh/kg | 24 kWh/kg |

| Waste Treatment | \$55/kg (HCl neutralization) | \$32/kg (MeOH recovery) |

Emerging Methodologies

Enzymatic Coupling

Preliminary studies suggest lipase-catalyzed aminolysis in non-aqueous media:

- Candida antarctica Lipase B : 65% conversion at 40°C in tert-butanol

- Solvent Optimization :

$$

\text{Conversion \%} = 22.3 \times \log P_{\text{solvent}} + 48.6 \quad (R^2 = 0.89)

$$

Where $$\log P$$ represents solvent hydrophobicity.

Photochemical Activation

UV-initiated (λ = 254 nm) reactions using oxalic acid diesters show:

- 45% yield reduction compared to thermal methods

- Improved regioselectivity (98:2 mono/di-substitution)

Chemical Reactions Analysis

Types of Reactions

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy and methyl groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-[(2-Methoxy-4-methylphenyl)methyl]-N'-[2-(pyridin-2-yl)ethyl]ethanediamide

- Molecular Formula : C₁₈H₂₁N₃O₃

- Molecular Weight : 327.38 g/mol

- 16.101 .

Regulatory and Functional Profile: This oxalamide derivative is a synthetic flavoring agent approved globally (e.g., by JECFA, EFSA, and FEMA) for use in savory food products, including sauces, snacks, and frozen meals. It enhances umami taste, often serving as a substitute for monosodium glutamate (MSG) . Structurally, it features a 2-methoxy-4-methylbenzyl group linked via an oxalamide bridge to a 2-(pyridin-2-yl)ethyl moiety. Its low exposure levels (0.0002 μg/kg bw/day in the EU/US) and high safety margins (>500 million) underpin its regulatory acceptance .

Comparison with Structurally Related Oxalamide Compounds

Key Compounds for Comparison

The target compound belongs to a family of oxalamide-based flavor enhancers. Three closely related analogs are:

16.099, CAS 745047-53-4).

16.100, CAS 745047-94-3).

16.101 (CAS 745047-97-6).

Structural and Functional Differences

Toxicological and Metabolic Profiles

Regulatory Status

- 16.099): Approved worldwide (FEMA 4233, JECFA No. 1768) .

- 16.100: Approved under JECFA No. 1769 and EFSA .

- 16.101): Listed by JECFA (No. 1770), EFSA, and FEMA .

Discussion of Key Findings

Structural Modifications and Bioactivity

- 16.100 may introduce steric hindrance, reducing potency compared to the target compound .

Metabolic Pathways

Despite structural variations, none undergo amide hydrolysis, suggesting oxidative metabolism (e.g., hydroxylation, demethylation) as the primary route . This metabolic stability aligns with their low toxicity profiles.

Biological Activity

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide is a compound that belongs to the class of organic compounds known as alpha amino acid amides. Its molecular formula is C18H21N3O3, and it has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Basic Information

- IUPAC Name : N-[(2-methoxy-4-methylphenyl)methyl]-N'-[2-(pyridin-2-yl)ethyl]ethanediamide

- Molecular Weight : 327.3776 g/mol

- Chemical Structure :

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H21N3O3 |

| Average Molecular Weight | 327.3776 |

| Optical Activity | None |

| Defined Stereocenters | 0 |

Research indicates that this compound may exhibit biological activity through various mechanisms, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

- Receptor Binding : It may interact with specific receptors in the body, influencing signaling pathways related to cell growth and apoptosis.

Study 1: Cytotoxicity Assessment

In a comparative study, several oxalamide derivatives were assessed for their cytotoxic effects against human cancer cell lines using the MTT assay. The results indicated that compounds with similar structural motifs demonstrated IC50 values in the micromolar range, suggesting a promising avenue for further exploration of this compound in cancer therapy .

Study 2: Enzyme Interaction

Another investigation focused on enzyme interactions revealed that oxalamides could act as competitive inhibitors for certain kinases involved in cancer progression. This finding aligns with the hypothesized mechanism of action for this compound, suggesting it may similarly modulate kinase activity .

Q & A

Q. What are the recommended synthetic routes for N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide, and how are intermediates characterized?

Methodological Answer: The compound can be synthesized via a two-step oxalamide coupling strategy:

Amide bond formation : React 2-methoxy-4-methylbenzylamine with ethyl oxalyl chloride under anhydrous conditions (e.g., DCM, 0°C, with triethylamine as a base).

Second coupling : Introduce 2-(pyridin-2-yl)ethylamine to the intermediate, followed by purification via silica gel chromatography (hexane/EtOAc gradient) .

Characterization :

- LC-MS : Confirm molecular weight (e.g., observed [M+H]+ at m/z 423.27 for analogous compounds) .

- 1H NMR : Key signals include aromatic protons (δ 7.41–8.35 ppm for pyridine), methoxy groups (δ ~3.56–3.80 ppm), and methyl groups (δ ~2.27 ppm) .

Q. How do researchers validate the purity and stereochemical integrity of this oxalamide derivative?

Methodological Answer:

- HPLC : Use reverse-phase C18 columns (e.g., 90–95% purity with acetonitrile/water gradients) .

- Chiral Chromatography : For stereoisomer resolution, employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol eluents .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., analogous compounds in used crystallography to confirm coordination geometries) .

Advanced Research Questions

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) systematically explored?

Methodological Answer:

- SAR Strategies :

- Substitution on the benzyl ring : Compare 2-methoxy-4-methyl (target compound) vs. 2,4-dimethoxy (S336, CAS 745047-53-4) analogs to assess hydrophobicity impacts on receptor binding .

- Pyridine moiety variations : Replace pyridin-2-yl with 5-methylpyridin-2-yl (FL-no. 16.100) to evaluate steric effects .

- In Vitro Assays : Test analogs in receptor-binding assays (e.g., hTAS1R1/hTAS1R3 for umami enhancement or HIV entry inhibition assays for antiviral activity) .

Q. How can researchers resolve contradictions in toxicological data between in vitro and in vivo models?

Methodological Answer:

- Dose-Response Analysis : Use NOEL (No Observed Effect Level) from 93-day rat studies (e.g., 100 mg/kg/day for FL-no. 16.101) to calculate safety margins (>500 million for estimated human exposure) .

- Metabolite Profiling : Identify metabolites via LC-HRMS (e.g., oxidative demethylation or glucuronidation pathways observed in structurally related oxalamides) .

- Species-Specific Differences : Compare hepatic microsome assays (human vs. rodent) to explain discrepancies in metabolic clearance .

Q. What experimental designs are optimal for evaluating the compound’s potential as a pharmacological scaffold?

Methodological Answer:

Q. How do crystallographic and computational methods aid in understanding binding modes?

Methodological Answer:

- Co-crystallization : Attempt with target receptors (e.g., TAS1R1/TAS1R3 heterodimer) using hanging-drop vapor diffusion and PEG-based crystallization buffers .

- Molecular Dynamics (MD) Simulations : Perform 100-ns simulations (AMBER or GROMACS) to analyze hydrogen bonding between the pyridine moiety and receptor residues (e.g., Glu301 in TAS1R3) .

- Docking Studies : Use AutoDock Vina to predict binding affinities for analogs (e.g., ΔG = −8.2 kcal/mol for S336) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.